Distinct Type V Binding Mode Confers Unique Kinetics and FGFR4 Sparing Profile vs. Pan-FGFR Inhibitors
E7090 employs a Type V binding mode that is structurally and kinetically distinct from earlier FGFR inhibitors, lacking the dimethoxyphenyl moiety characteristic of erdafitinib and pemigatinib [1]. In kinetic interaction analysis with FGFR1, E7090 demonstrates a residence time of 19 minutes—intermediate between the two representative inhibitors evaluated—and exhibits a binding mode characterized as rapid and potent with high selectivity for FGFR [1]. Functionally, E7090 weakly inhibits FGFR4 (IC50 = 120 nM) while potently inhibiting FGFR1 (0.71 nM), FGFR2 (0.50 nM), and FGFR3 (1.2 nM), resulting in a FGFR4/FGFR1 selectivity ratio of approximately 169-fold [2]. This FGFR4-sparing profile contrasts with pan-FGFR inhibitors such as erdafitinib, which exhibits more balanced pan-FGFR inhibition including FGFR4, and may reduce FGFR4-mediated on-target toxicities including hyperphosphatemia and tissue mineralization observed preclinically [2].
| Evidence Dimension | Binding kinetics (residence time) and FGFR4 selectivity ratio |
|---|---|
| Target Compound Data | Residence time: 19 min; FGFR1 IC50: 0.71 nM; FGFR4 IC50: 120 nM; Selectivity ratio (FGFR4/FGFR1): 169-fold |
| Comparator Or Baseline | Erdafitinib (pan-FGFR): no reported FGFR4-sparing; Pemigatinib (FGFR1-3): distinct binding mode with dimethoxyphenyl moiety; Two representative inhibitors used as kinetic comparators |
| Quantified Difference | Residence time intermediate between comparators (19 min); ~169-fold selectivity for FGFR1 over FGFR4 |
| Conditions | In vitro kinase inhibition assays (IC50 determination) and kinetic interaction analysis (residence time measurement) for FGFR1 kinase domain |
Why This Matters
The FGFR4-sparing profile may reduce hyperphosphatemia risk compared to pan-FGFR inhibitors—a clinically meaningful differentiator for tolerability-driven procurement decisions.
- [1] Eisai Co., Ltd. Tasurgratinib (E-7090) succinate: Product and Binding Mode Information. InvivoChem. 2024. View Source
- [2] Watanabe Miyano S, Yamamoto Y, Kodama K, Miyajima Y, Mikamoto M, Nakagawa T, et al. E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models. Mol Cancer Ther. 2016 Nov;15(11):2630-2639. View Source
